molecular formula C28H33ClN6S B12699444 Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-mtolyl)amino)ethyl)dimethylammonium chloride CAS No. 36790-30-4

Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-mtolyl)amino)ethyl)dimethylammonium chloride

Cat. No.: B12699444
CAS No.: 36790-30-4
M. Wt: 521.1 g/mol
InChI Key: MOXIEKYDRPPKNK-UHFFFAOYSA-M
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Description

Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-mtolyl)amino)ethyl)dimethylammonium chloride is a complex organic compound that features a 1,2,4-thiadiazole ring, an azo group, and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-mtolyl)amino)ethyl)dimethylammonium chloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Mechanism of Action

The mechanism of action of Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-mtolyl)amino)ethyl)dimethylammonium chloride is primarily related to its ability to interact with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis . The 1,2,4-thiadiazole ring can interact with various enzymes and proteins, inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-mtolyl)amino)ethyl)dimethylammonium chloride is unique due to the combination of the 1,2,4-thiadiazole ring, azo group, and quaternary ammonium group in a single molecule.

Properties

CAS No.

36790-30-4

Molecular Formula

C28H33ClN6S

Molecular Weight

521.1 g/mol

IUPAC Name

benzyl-[2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl]-dimethylazanium;chloride

InChI

InChI=1S/C28H33N6S.ClH/c1-5-33(18-19-34(3,4)21-23-12-8-6-9-13-23)25-16-17-26(22(2)20-25)30-31-28-29-27(32-35-28)24-14-10-7-11-15-24;/h6-17,20H,5,18-19,21H2,1-4H3;1H/q+1;/p-1

InChI Key

MOXIEKYDRPPKNK-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4)C.[Cl-]

Origin of Product

United States

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